![molecular formula C14H17ClN2O B7511726 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine](/img/structure/B7511726.png)
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore potential future directions for CPP research.
Mechanism of Action
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is believed to act as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist would. This partial activation can have a range of effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of pain perception. Additionally, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is its partial agonist activity. This can make it more difficult to interpret the results of experiments, as the effects of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine may be less pronounced than those of a full agonist.
Future Directions
There are several potential future directions for 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine research. One area of interest is the development of more selective ligands for the serotonin 5-HT1A receptor. This could help to elucidate the specific physiological processes that are regulated by this receptor. Additionally, there is interest in investigating the potential therapeutic applications of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine and other 5-HT1A receptor ligands, particularly in the treatment of anxiety and depression.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the serotonin 5-HT1A receptor makes it a useful tool for investigating the role of this receptor in various physiological processes. While there are some limitations to using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine in lab experiments, it remains a valuable tool for researchers in this field. With continued research, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine and other 5-HT1A receptor ligands may hold promise for the development of new treatments for anxiety and depression.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is a complex process that involves several steps. The first step is the reaction of 2-chlorophenylhydrazine with cyclopropanecarbonyl chloride to form 1-(2-chlorophenyl)-4-cyclopropanecarbonylhydrazine. This intermediate is then reacted with piperazine to produce 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine. The overall yield of this process is approximately 50%.
Scientific Research Applications
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is as a tool for studying the function of the serotonin 5-HT1A receptor. 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to bind to this receptor with high affinity, making it a useful tool for investigating the role of this receptor in various physiological processes.
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-2-4-13(12)16-7-9-17(10-8-16)14(18)11-5-6-11/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALIZLVAYZZAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.